Neamine hydrochloride; Neamine tetrahydrochloride
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Overview
Description
Neamine hydrochloride and neamine tetrahydrochloride are derivatives of neamine, which is a degradation product of the aminoglycoside antibiotic neomycin . Neamine is known for its antibacterial properties and is used in various pharmaceutical applications. The chemical formula for neamine is C12H26N4O6, and it is often referred to as neomycin A .
Preparation Methods
Neamine can be synthesized through the degradation of neomycin. One common method involves the acid hydrolysis of neomycin B, which yields neamine and neobiosamine B . The reaction typically uses hydrochloric acid in methanol as the solvent . Industrial production methods often involve the fermentation of the actinomycete Streptomyces fradiae, followed by purification processes to isolate neamine .
Chemical Reactions Analysis
Neamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neamine hydrochloride and neamine tetrahydrochloride have several scientific research applications:
Mechanism of Action
Neamine exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis . This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Neamine is similar to other aminoglycoside antibiotics such as kanamycin B (bekanamycin), nebramine, and tobramycin . neamine is unique in its specific degradation pathway from neomycin and its distinct antibacterial properties . Other similar compounds include:
Kanamycin B: Another aminoglycoside antibiotic with similar antibacterial properties.
Nebramine: A degradation product of tobramycin with comparable chemical structure.
Tobramycin: An aminoglycoside antibiotic used in various pharmaceutical applications.
Neamine’s uniqueness lies in its specific degradation from neomycin and its particular efficacy in inhibiting bacterial protein synthesis .
Properties
IUPAC Name |
5-amino-2-(aminomethyl)-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGAXELMYJIVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl4N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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